molecular formula C6H11FO2 B8444531 Neopentyl fluoroformate

Neopentyl fluoroformate

Cat. No.: B8444531
M. Wt: 134.15 g/mol
InChI Key: UGWQZMRCFDSAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neopentyl fluoroformate is a useful research compound. Its molecular formula is C6H11FO2 and its molecular weight is 134.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

IUPAC Name

2,2-dimethylpropyl carbonofluoridate

InChI

InChI=1S/C6H11FO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3

InChI Key

UGWQZMRCFDSAHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this experiment, neopentyl 1,2,2,2-tetrachloroethyl carbonate is used as the starting material. A mixture of 3.3 g (0.011 mole) of neopentyl 1,2,2,2-tetrachloroethyl carbonate, 1 g (0.017 mole) of anhydrous KF, 5 g (0.001 mole) of polyethyleneglycol monomethylether (average molecular weight 5000 Aldrich) and 10 cc of benzonitrile is heated under stirring at 65° C. (oil bath). The reaction is stopped at the end of 34 hours. By infrared and NMR analysis it is determined that the fluoroformate is obtained in a 76% yield.
Name
neopentyl 1,2,2,2-tetrachloroethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
neopentyl 1,2,2,2-tetrachloroethyl carbonate
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyethyleneglycol monomethylether
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
fluoroformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The preparation was carried out as in Example 2 but using 120 g of ethylene carbonate, 45 g (0.77 mol) of potassium fluoride and 75.3 g (0.5 mol) of neopentyl chloroformate. After addition of the chloroformate, stirring of the reaction mixture was continued for 1 hour at 45° C. Evaporation under vacuum was carried out as in the preceding example. By distillation under reduced pressure, 61.7 g (92% yield) of neopentyl fluoroformate were recovered with a boiling point of 60° C. at 20 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
75.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.